molecular formula C12H14N2S B1270607 4-(4-Propylphenyl)-1,3-thiazol-2-amine CAS No. 350997-71-6

4-(4-Propylphenyl)-1,3-thiazol-2-amine

Cat. No. B1270607
M. Wt: 218.32 g/mol
InChI Key: MWWKFIPFFAXPGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves condensation reactions or cyclization processes involving thioamide and halogenated compounds. For example, a study on a closely related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, highlighted its preparation and characterization using NMR, IR, and X-ray diffraction techniques, demonstrating the complexity and precision required in synthesizing such compounds (Özdemir et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using X-ray crystallography, providing insights into their conformation and stereochemistry. These analyses reveal detailed geometric parameters, such as bond lengths and angles, and the spatial arrangement of molecules, which are crucial for understanding their chemical reactivity and physical properties. For instance, the crystallographic study of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has shown how molecular geometry can be influenced by different substituents, affecting the overall properties of the compound (Nadaf et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive nitrogen and sulfur atoms in the thiazole ring. These reactions enable the functionalization of the thiazole core and the introduction of diverse substituents, significantly altering the compound's chemical properties. Research has indicated that the substitution patterns on the thiazole ring can significantly impact its reactivity and the types of chemical transformations it can undergo (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography studies provide essential data for understanding these properties by revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the compound's solid-state arrangement. These interactions can affect the compound's stability, solubility, and other physical properties critical for its application in various fields (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their potential applications. These properties are determined by the electronic structure of the thiazole ring and the nature of the substituents attached to it. For example, studies on the reactivity of thiazole derivatives towards nucleophiles or electrophiles reveal how these compounds can be used to synthesize a wide range of new materials with potential applications in drug development, agriculture, and materials science (Colella et al., 2018).

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science and Engineering .
  • Summary of the Application: “4-(4-Propylphenyl)-1,3-thiazol-2-amine”, also known as 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN), is used as a nucleating agent in the production of polypropylene (PP). It helps to control the crystallization of the polymer during processing, which can enhance the material’s properties .
  • Methods of Application or Experimental Procedures: The additive is recovered using GC-MS and extracted with an activated carbon column plus glass fiber, using an injection molded sample . Characterization was performed by thermogravimetric analysis, Fourier-transform infrared spectroscopy, optical microscopy, and differential scanning calorimetry .
  • Results or Outcomes: The recovery rate of the additive was greater than 96%. The thermal degradation of the recovered additive was found to be between 340 and 420 °C, with a melting temperature of 246 °C . In the presence of certain additives, the melting point of the nucleator decreased, resulting in a lower degree of crystallinity upon cooling .

Application in Organic Semiconductors

  • Specific Scientific Field: Organic Semiconductors .
  • Summary of the Application: The compound “6,13-Bis(4-propylphenyl)pentacene” is synthesized and characterized. It is found to be soluble in organic solvents like chloroform, dichloromethane, THF, and toluene. The compound is 2.5 times more stable under oxidation in a solution compared with pentacene .
  • Methods of Application or Experimental Procedures: The structures of the products that were obtained during the reaction steps were identified via FT-IR and NMR spectroscopy and elemental analysis .
  • Results or Outcomes: The charge transport mobility was 10-4cm2V-1s-1, and the on/off current ratio was 102 .

Application in Phase Change Materials

  • Specific Scientific Field: Phase Change Materials .
  • Summary of the Application: The compound “1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN)” is used in combination with ultrahigh molecular weight polyethylene (UHMWPE) to prepare porous support structures for immobilized phase change materials (PCMs) .
  • Methods of Application or Experimental Procedures: The preparation leads to dimensionally stable composite materials with extremely high loading rates and low leakage of PCMs .
  • Results or Outcomes: The UHMWPE showed the best results in terms of high dimensional stability, low leakage, excellent processability and competitive heat capacity .

Application in Wastewater Treatment

  • Specific Scientific Field: Environmental Science and Engineering .
  • Summary of the Application: The additive “1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol” is one of the substances present in wastewater, known commercially as Millad NX 8000 . It’s widely used in the manufacture of plastic products, especially in the production of polypropylene (PP) .
  • Methods of Application or Experimental Procedures: The additive was recovered using GC-MS and extracted with an activated carbon column plus glass fiber, using an injection molded sample . TGA, DSC, and FTIR were used to evaluate the recovered additive’s glass transitions and purity .
  • Results or Outcomes: The recovery rate of the additive was greater than 96%. The thermal degradation of the recovered additive was found to be between 340 and 420 °C, with a melting temperature of 246 °C .

Application in Material Science

  • Specific Scientific Field: Material Science .
  • Summary of the Application: The thermal properties of a sorbitol-type nucleating agent “1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN)” were examined in this study, and the influence of common processing additives assessed .
  • Methods of Application or Experimental Procedures: A novel approach was described to monitor in situ the self-assembly of the nucleator in presence .
  • Results or Outcomes: The thermal degradation of the additive was found to be between 340 and 420 °C, with a melting temperature of 246 °C .

properties

IUPAC Name

4-(4-propylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKFIPFFAXPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358020
Record name 4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propylphenyl)-1,3-thiazol-2-amine

CAS RN

350997-71-6
Record name 4-(4-Propylphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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